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Compound of Interest

Compound Name: Lixumistat hydrochloride

Cat. No.: B12421133 Get Quote

These application notes provide a comprehensive overview of the recommended Phase 2 dose

(RP2D) of Lixumistat hydrochloride as determined in recent clinical trials. This document is

intended for researchers, scientists, and drug development professionals interested in the

clinical application of Lixumistat, a first-in-class inhibitor of mitochondrial Protein Complex 1

(PC1) within the oxidative phosphorylation (OXPHOS) pathway.

Introduction
Lixumistat (also known as IM156) is an orally administered small molecule biguanide that

targets the metabolic vulnerability of cancer cells by inhibiting the OXPHOS pathway.[1][2] This

pathway is crucial for generating ATP and metabolic precursors that fuel tumor growth and

proliferation.[1] By inhibiting PC1, the first and rate-limiting step of this pathway, Lixumistat

aims to suppress tumor growth and overcome resistance to conventional therapies.[1][3]

Preclinical and clinical studies have demonstrated its potential in various cancers, including

pancreatic ductal adenocarcinoma (PDAC), glioblastoma multiforme (GBM), gastric cancer,

lymphoma, and lung cancer.[2]

Recommended Phase 2 Dose (RP2D)
The RP2D for Lixumistat hydrochloride has been established in two key clinical trial settings:

as a monotherapy and in combination with chemotherapy.
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In a Phase 1, first-in-human, dose-escalation study (NCT03272256) involving patients with

advanced solid tumors refractory to standard therapies, the RP2D for Lixumistat as a single

agent was determined.

Parameter Value Reference

Recommended Phase 2 Dose

(RP2D)
800 mg once daily [1]

Maximum Tolerated Dose

(MTD)
Not Reached [1]

Dose-Limiting Toxicities (DLTs) None Reported [1]

Note
The 1200 mg once-daily dose

was not well tolerated.
[1]

Combination Therapy for Advanced Pancreatic Cancer
In a Phase 1b dose-escalation trial (COMBAT-PC; NCT05497778), Lixumistat was evaluated in

combination with gemcitabine and nab-paclitaxel for the frontline treatment of advanced

pancreatic adenocarcinoma.[4][5]

Parameter Value Reference

Recommended Phase 2 Dose

(RP2D)
400 mg once daily [3][4]

Dose-Limiting Toxicities (DLTs)

at 800 mg

Grade 3 diarrhea and Grade 3

fatigue (2 patients)
[3]

DLTs at 400 mg None Observed [3]

Clinical Efficacy and Safety Data
The following tables summarize the clinical efficacy and safety data from the aforementioned

clinical trials.
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Efficacy of Lixumistat in Combination with Gemcitabine
and Nab-Paclitaxel in Advanced Pancreatic Cancer (at
RP2D of 400 mg QD)

Efficacy Endpoint Result Reference

Objective Partial Response

(PR)
62.5% (5 of 8 patients) [4][5]

Stable Disease (SD) 37.5% (3 of 8 patients) [4][5]

Disease Control Rate (DCR) 100% [4][5]

Median Progression-Free

Survival (PFS)
9.7 months (estimated) [4][5]

Median Overall Survival (OS) 18 months (estimated) [4][5]

Data from response-evaluable patients treated at the RP2D.

Efficacy of Lixumistat Monotherapy in Advanced Solid
Tumors

Efficacy Endpoint Result Reference

Objective Responses None Observed [1]

Stable Disease Achieved in 7 patients [1]

Disease Control Rate (DCR) 32% [1]

Median Progression-Free

Survival (PFS)
54 days [1]

Data from efficacy-evaluable patients (n=16).

Safety and Tolerability
Combination Therapy (at RP2D of 400 mg QD):

No Grade 4 or 5 toxicities were reported.[1][3]
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No DLTs were reported at the RP2D.[1]

Common adverse events related to Lixumistat included Grade 1 or 2 nausea/vomiting, rash,

fatigue, and diarrhea.[1]

Monotherapy (across all dose levels):

Any-grade treatment-related adverse events (TRAEs) were experienced by 86% of patients.

[1]

The most common any-grade TRAEs included nausea (68%), diarrhea (46%), and emesis

(41%).[1]

Experimental Protocols
Phase 1b Combination Therapy Study (COMBAT-PC;
NCT05497778)
Study Design: A single-arm, open-label, dose-escalation study followed by an expansion

phase.[4]

Patient Population:

Patients with treatment-naive metastatic pancreatic ductal adenocarcinoma.[1]

Measurable disease per RECIST 1.1 criteria.[1]

ECOG performance status of 0 or 1.[1]

Adequate organ function.[1]

Dosing Regimen:

Lixumistat: Oral administration, starting at 400 mg once daily, beginning on day 3 of each 28-

day cycle.[1]

Gemcitabine: 1000 mg/m² administered intravenously.[1]
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Nab-paclitaxel: 125 mg/m² administered intravenously.[1]

Gemcitabine and nab-paclitaxel were administered on days 1, 8, and 15 of each 28-day

cycle.[1]

Primary Objectives:

To assess the safety and tolerability of the combination therapy.[1]

Secondary Objectives:

To assess efficacy via Disease Control Rate (DCR), Overall Response Rate (ORR),

Progression-Free Survival (PFS), and Overall Survival (OS).[1]

Phase 1 Monotherapy Study (NCT03272256)
Study Design: A dose-escalation study to evaluate the safety and tolerability of Lixumistat.[2]

Patient Population:

Adult patients with advanced solid tumors refractory to standard therapies.[1]

ECOG performance status of 2 or less.[1]

Included patients with gastric, colorectal, and breast cancers, as well as glioblastoma

multiforme.[1]

Primary Objective:

To determine the RP2D of Lixumistat monotherapy.

Mechanism of Action and Signaling Pathway
Lixumistat inhibits Protein Complex 1 (PC1) of the mitochondrial electron transport chain.[1][4]

This inhibition disrupts the oxidative phosphorylation (OXPHOS) pathway, leading to decreased

ATP production and creating metabolic stress within cancer cells.[1][6] This mechanism is

particularly effective against tumors that have become dependent on OXPHOS for energy and

biosynthesis, a state often associated with resistance to other cancer therapies.[2]
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Caption: Mechanism of action of Lixumistat in inhibiting the OXPHOS pathway.

Experimental Workflow: Phase 1b Dose Escalation
The following diagram illustrates the workflow for the dose-escalation phase of the COMBAT-

PC clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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